Mivotilate

Aryl Hydrocarbon Receptor Mutagenesis Ligand Binding Domain

Select Mivotilate for differentiated AhR research: unlike malotilate or PAH ligands, it uniquely activates the H285Y AhR mutant, suppresses CYP2E1 while inducing CYP1A1/2, and triggers selective ferroptosis in hepatic stellate cells without hepatocyte toxicity—a profile essential for liver fibrosis, NASH, and CYP2E1 pathology modeling. Non-substitutable for studying endogenous AhR activation and XRE-mediated gene regulation.

Molecular Formula C12H14N2O3S3
Molecular Weight 330.5 g/mol
CAS No. 126164-80-5
Cat. No. B8069014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMivotilate
CAS126164-80-5
Molecular FormulaC12H14N2O3S3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C(=C2SCS2)C(=O)OC(C)C
InChIInChI=1S/C12H14N2O3S3/c1-6(2)17-10(16)8(11-19-5-20-11)9(15)14-12-13-7(3)4-18-12/h4,6H,5H2,1-3H3,(H,13,14,15)
InChIKeyWOUUWUGULFOVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mivotilate (YH439) CAS 126164-80-5: An Atypical AhR Activator with Dual CYP Modulation for Hepatoprotection Research


Mivotilate (YH439; CAS 126164-80-5) is a synthetic small-molecule hepatoprotective agent belonging to the thiazole class [1]. It functions as a non-toxic, potent activator of the aryl hydrocarbon receptor (AhR) [2], a ligand-activated transcription factor central to xenobiotic metabolism and liver homeostasis. Structurally, it is a dithietanylidene malonate analog of the earlier hepatoprotectant malotilate, but with a critically differentiated safety profile [3]. Mivotilate uniquely orchestrates a dual transcriptional program in the liver: it rapidly induces cytochromes P4501A1/2 (CYP1A1/2) while simultaneously inhibiting CYP2E1 expression, a profile not replicated by classical AhR ligands or other hepatoprotective agents [2].

Why Mivotilate (YH439) Cannot Be Substituted by Malotilate or Other Classic AhR Ligands in Liver Research


Generic substitution of Mivotilate with its structural analog malotilate or classic AhR agonists like TCDD fails due to three non-interchangeable features. First, Mivotilate's AhR activation mechanism is structurally distinct from polyaromatic hydrocarbon (PAH)-type ligands, enabling function even in mutant receptors (H285Y) that abolish classic ligand binding [1]. Second, Mivotilate uniquely combines CYP1A1/2 induction with potent transcriptional inhibition of CYP2E1, whereas malotilate only weakly suppresses CYP2E1 mRNA [2]. Third, Mivotilate was specifically designed to eliminate the hematological toxicities associated with malotilate, which causes anemia and altered erythrocyte mechanics at therapeutic doses [3]. These differential properties render Mivotilate a non-substitutable tool compound for studying AhR-mediated hepatoprotection and CYP2E1-associated pathologies.

Mivotilate (YH439) Differentiation Evidence: Quantitative Data vs. Malotilate and Classic AhR Ligands


Atypical AhR Activation: Tolerates H285Y Mutation That Abolishes TCDD and PAH Ligand Activity

Mivotilate (YH439) activates a mutant mouse AhR (H285Y) that is completely non-responsive to classic PAH/HAH ligands like TCDD [1]. This indicates a binding mode chemically distinct from the well-characterized planar aromatic hydrocarbons. Furthermore, the PAH-type antagonist 3',4'-dimethoxyflavone blocks TCDD-induced activation but fails to block Mivotilate-mediated AhR activation, confirming an atypical and non-interchangeable mechanism of action [1].

Aryl Hydrocarbon Receptor Mutagenesis Ligand Binding Domain Transcription Factor

CYP2E1 Transcriptional Inhibition: 34-43% Activity Reduction in Rats vs. Weak Malotilate Suppression

In rats, a single oral dose of Mivotilate (150 mg/kg) decreased CYP2E1-catalyzed N-nitrosodimethylamine demethylase activity by approximately 30% within 2 hours and by 43% at 24 hours post-administration [1]. In starved (CYP2E1-induced) animals, the elevation in enzyme activity was reduced by 34% [1]. Critically, nuclear run-on assays confirmed this inhibition occurs at the transcriptional level, with rapid (within 2 h) reduction of CYP2E1 mRNA [1]. In contrast, the structural analog malotilate only slightly suppressed CYP2E1 mRNA levels under identical conditions [1].

CYP2E1 Hepatotoxicity Transcriptional Regulation Xenobiotic Metabolism

CYP1A1/2 Induction: >6-Fold Protein Increase at 8 Hours; Selective AhR-Dependent Mechanism

Mivotilate induces CYP1A1/2 via an AhR-dependent mechanism that is fundamentally distinct from classic PAH ligands. Northern blot analysis in rats showed that a single dose of Mivotilate (150 mg/kg) increased CYP1A1/2 mRNA levels within ≤2 hours, leading to a >6-fold increase in CYP1A protein levels at 8 hours post-injection [1]. The dependency on AhR was confirmed by the complete absence of induction in AhR knock-out mice (Ahr-/-) and in hepatoma cells lacking functional AhR [1]. Unlike planar aromatic hydrocarbons, Mivotilate is a thiazolium compound with little aromaticity, representing a new structural class of AhR ligand [1].

CYP1A1 CYP1A2 AhR Agonist Enzyme Induction Xenobiotic Response

Elimination of Hematological Toxicity: Differentiated Safety Profile vs. Malotilate

Malotilate, the structural predecessor of Mivotilate, causes significant hematological side effects including anemia, reduced hematocrit and hemoglobin values, increased blood viscosity, and reduced erythrocyte resistance to mechanical stress at repeated doses of 1,000 mg/kg in rats [1]. Mivotilate was specifically developed as a dithietanylidene malonate analog of malotilate that lacks these hematological adverse effects [2]. This toxicological differentiation is a key design feature enabling safer hepatoprotective research applications.

Toxicology Erythrocyte Hepatoprotectant Safety Pharmacology

Mivotilate (YH439) Application Scenarios in Hepatoprotection and CYP Enzyme Research


Investigating AhR-Mediated Hepatoprotection Independent of Classic PAH Signaling

Mivotilate is the optimal tool compound for studies requiring AhR activation without engaging the classic PAH/HAH ligand-binding mode. Its ability to activate the H285Y AhR mutant—which is non-responsive to TCDD—enables researchers to dissect AhR signaling pathways that are inaccessible with traditional agonists [1]. This is particularly valuable for studying endogenous AhR activation mechanisms and for screening campaigns aimed at identifying novel AhR modulators with therapeutic potential in liver fibrosis and hepatitis [2].

Mechanistic Studies of CYP2E1 Transcriptional Regulation and Associated Liver Pathologies

Mivotilate serves as a selective transcriptional suppressor of CYP2E1, with demonstrated 34-43% reduction in catalytic activity and rapid mRNA degradation within 2 hours of administration [1]. This makes it uniquely suited for research into CYP2E1-mediated hepatotoxicity mechanisms, including alcohol-induced liver injury, acetaminophen toxicity, and non-alcoholic steatohepatitis (NASH), where CYP2E1 upregulation is a key pathogenic driver. Malotilate is not an effective alternative for this purpose due to its weak effect on CYP2E1 transcription [1].

Probing CYP1A1/2 Induction Pathways with a Non-PAH Chemical Scaffold

Unlike classic PAH-type AhR ligands that carry inherent toxicity and confounding off-target effects, Mivotilate induces CYP1A1/2 via an AhR-dependent mechanism with a structurally distinct thiazolium scaffold [1]. The >6-fold induction of CYP1A protein at 8 hours post-dose provides a robust and reproducible signal for studying xenobiotic response element (XRE)-mediated gene regulation [1]. This application is ideal for researchers developing high-throughput screening assays for AhR activation or investigating CYP1A-mediated prodrug activation and detoxification pathways.

Liver Fibrosis Models Requiring Selective Induction of Hepatic Stellate Cell Ferroptosis

Recent studies demonstrate that Mivotilate (YH439) directly activates AhR in mouse hepatic stellate cells (mHSCs), upregulating multidrug-resistant protein 1 (Mrp1) to promote GSH efflux, diminish antioxidant capacity, and specifically induce mHSC ferroptosis without affecting hepatocytes [1]. In chronic liver fibrosis models, this selective mechanism alleviates fibrosis while sparing hepatocytes from ferroptotic death [1]. This unique cell-type selectivity makes Mivotilate an essential tool for research into AhR-targeted antifibrotic therapies and for dissecting the role of ferroptosis in liver disease progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mivotilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.